Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-
Description
Chemical Structure and Properties Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- (CAS 56728-02-0) is a cyclopropane derivative featuring a strained three-membered ring core substituted with a methyl group and a phenylthio moiety. The cyclopropane ring bridges two benzene rings, resulting in a molecular formula of C₂₂H₂₀S and a molecular weight of 316.13 g/mol . Its stereoelectronic properties are influenced by the cyclopropane’s inherent ring strain and the electron-withdrawing/donating effects of the phenylthio (-SPh) substituent.
Properties
CAS No. |
56728-02-0 |
|---|---|
Molecular Formula |
C22H20S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1-methyl-2,2-diphenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C22H20S/c1-21(23-20-15-9-4-10-16-20)17-22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
InChI Key |
DKKGXIJGZVZJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-1-(1-(phenylthio)cyclopropyl)ethan-1-one Intermediate
A crucial intermediate in the synthesis is 2-chloro-1-(1-(phenylthio)cyclopropyl)ethan-1-one, which can be prepared by reaction of cyclopropyl derivatives with phenylthiol reagents under controlled conditions. The process involves:
- Reaction of cyclopropyl ketones with thiophenol to introduce the phenylthio group.
- Subsequent chlorination to obtain the chloro-substituted ethanone.
This intermediate is typically obtained as a colorless oil with a yield around 53% after purification by flash column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
Vinyl Grignard Addition to the Chloro Ethanone
The 2-chloro-1-(1-(phenylthio)cyclopropyl)ethan-1-one undergoes nucleophilic addition with vinyl magnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) solvent at low temperature (ice bath) to yield 1-chloro-2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol. This step involves:
- Dropwise addition of vinyl magnesium bromide to the ethanone intermediate.
- Stirring at room temperature for several hours.
- Quenching with ice-cold saturated ammonium chloride solution.
- Extraction and drying of the organic phase.
The crude product is obtained without further purification and used directly in subsequent reactions.
Cyclization and Tosylation to Form the Bis-Benzene Structure
Following the Grignard addition, the crude vinyl alcohol intermediate is subjected to cyclization and tosylation conditions. This involves:
- Treatment with toluene-4-sulfonamide and potassium carbonate in 1,4-dioxane solvent.
- Use of benzyltriethylammonium chloride as a phase-transfer catalyst.
- Heating at 90 °C for 3 days under stirring.
This step facilitates the formation of the cyclopropylidene ring and linking to benzene rings, yielding the target bis-benzene compound after purification by flash chromatography. The overall yield for these two steps is about 66%.
Reaction Conditions and Purification
- Solvents: THF, 1,4-dioxane, ethyl acetate, petroleum ether.
- Reagents: vinyl magnesium bromide (1.0 M in THF), potassium carbonate, toluene-4-sulfonamide, benzyltriethylammonium chloride.
- Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures, sometimes with chloroform.
- Temperature: Reactions performed at 0 °C to room temperature for Grignard addition; 90 °C for cyclization.
- Workup: Quenching with saturated ammonium chloride solution, washing with brine, drying over anhydrous sodium sulfate.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Cyclopropyl ketone + thiophenol + chlorination | Flash chromatography (PE/EA) | 53 | 2-chloro-1-(1-(phenylthio)cyclopropyl)ethan-1-one (colorless oil) |
| 2 | Intermediate + vinyl magnesium bromide (Grignard) | THF, 0 °C to r.t., 3 h | Crude used directly | 1-chloro-2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol (crude) |
| 3 | Crude intermediate + toluene-4-sulfonamide + K2CO3 + benzyltriethylammonium chloride | 1,4-dioxane, 90 °C, 3 days | 66 (for steps 2+3) | Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- (white solid) |
Literature and Source Diversity
The preparation methods described are consolidated from multiple sources including:
- PubChem and chemical databases providing compound structure and identifiers.
- Experimental procedures from peer-reviewed synthetic organic chemistry literature detailing Grignard additions and sulfonamide-mediated cyclizations.
- Chemical supplier and property databases confirming physical data and synonyms.
No single comprehensive synthesis is universally standardized, but the above multi-step route is the most documented and reproducible method for preparing Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile employed .
Scientific Research Applications
Applications in Organic Chemistry
Synthesis of Complex Organic Molecules
Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various reactions, such as electrophilic aromatic substitution and nucleophilic substitution. Researchers have utilized this compound to synthesize more complex organic molecules that are crucial in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Sulfur-Containing Compounds
A study highlighted the use of this compound in synthesizing sulfur-containing organic compounds, which are known for their biological activity. The compound’s phenylthio group enhances the reactivity towards nucleophiles, facilitating the formation of diverse sulfur derivatives that can be used in drug development .
Applications in Materials Science
Polymer Chemistry
The compound's structural features make it an excellent candidate for polymerization reactions. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers derived from benzene-based compounds exhibit improved performance in various applications, including coatings and composites.
Case Study: Development of High-Performance Polymers
Research conducted on polymers synthesized from Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- demonstrated significant improvements in tensile strength and thermal resistance compared to traditional polymers. These advancements suggest potential applications in aerospace and automotive industries where material performance is critical .
Applications in Medicinal Chemistry
Potential Anticancer Agents
Recent studies have explored the biological activity of Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis- as a potential anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Its mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
Case Study: Anticancer Activity Assessment
In a controlled study, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of 1,1’-[2-Methyl-2-(phenylthio)cyclopropylidene]bisbenzene involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropylidene core provides structural rigidity, which can affect the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis- (CAS 5789-35-5)
- Structure : Cyclopropane core with two methyl groups and two benzene rings.
- Molecular Formula : C₁₆H₁₈ (MW = 210.31 g/mol).
- Key Differences : Lacks sulfur-containing substituents; smaller molecular weight. The absence of phenylthio groups likely reduces lipophilicity and biological activity compared to the target compound .
Benzene, 1,1'-[1-(3-butenyl)-3-methyl-2-cyclopropene-1,2-diyl]bis- (CAS 75032-39-2)
- Structure : Cyclopropene (unsaturated cyclopropane) with a 3-butenyl substituent and two benzene rings.
- Molecular Formula : C₂₀H₂₀ (MW = 260.38 g/mol).
- Key Differences : The cyclopropene’s double bond increases ring strain and reactivity compared to the saturated cyclopropane in the target compound. The butenyl substituent may alter steric interactions .
Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- (CAS 5296-64-0)
- Structure : Trans-butene chain with thioether (-S-) linkages to benzene rings.
- Molecular Formula : C₁₆H₁₆S₂ (MW = 272.42 g/mol).
- Key Differences : Replaces the cyclopropane core with a flexible butene chain. The thioether groups mimic the phenylthio substituent but lack the steric and electronic effects of the cyclopropane ring .
Functional Analogues
Styrene (CAS 100-42-5)
- Structure : Vinylbenzene lacking cyclopropane or sulfur groups.
- Molecular Formula : C₈H₈ (MW = 104.06 g/mol).
- In adipogenic assays, styrene scored 89.70, higher than the target compound, suggesting divergent bioactivity mechanisms .
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide (CAS 131758-71-9)
- Structure : Cyclopropane with diphenyl and sulfoxide substituents.
- Molecular Formula : C₂₂H₂₀OS (MW = 332.12 g/mol).
Q & A
What are the established synthetic routes for Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-?
Answer:
The compound is synthesized via Cu(II)-catalyzed carbene dimerization of cyclopropyl carbenoids. Key precursors like 1,1-dibromo-2-(phenylthio)cyclopropane undergo dimerization to form diastereomeric mixtures, though diastereoselectivity is low. Post-synthesis, isomers are separated using column chromatography, and stereochemical configurations are confirmed via X-ray crystallography .
How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
Characterization employs:
- X-ray crystallography to resolve stereochemistry (e.g., trans-anti isomer confirmation) .
- HPLC with retention time analysis (43.745 min under specified conditions) .
- NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring geometry and phenylthio substituents .
What methodologies address low diastereoselectivity during synthesis?
Answer:
Low diastereoselectivity in carbene dimerization can be mitigated by:
- Optimizing catalyst systems (e.g., chiral ligands or alternative metal catalysts).
- Adjusting reaction parameters (temperature, solvent polarity).
- Post-synthetic separation via chiral HPLC or recrystallization .
How is the adipogenic activity of this compound evaluated in biological studies?
Answer:
Adipogenic potential is assessed using:
- In vitro adipocyte differentiation assays (e.g., 3T3-L1 cell lines), measuring lipid accumulation via Oil Red O staining.
- Comparative dose-response studies with controls (e.g., rosiglitazone) to quantify potency .
What key physicochemical properties are critical for experimental design?
Answer:
- Molecular formula : C₂₂H₂₀S (MW ~316.5 g/mol) .
- LogP (XLogP3) : Estimated at ~7.7, indicating high hydrophobicity.
- Topological polar surface area : 0 Ų, suggesting minimal hydrogen bonding .
How can researchers resolve discrepancies in reported molecular weights (e.g., vs. g/mol)?
Answer:
Discrepancies arise from measurement techniques. Use high-resolution mass spectrometry (HRMS) for precise mass determination (e.g., ESI-HRMS or MALDI-TOF) to confirm exact mass and isotopic patterns .
What computational methods predict the compound’s reactivity and stability?
Answer:
- Density Functional Theory (DFT) models cyclopropane ring strain and sulfur-centered radical stability.
- Molecular dynamics simulations assess conformational flexibility and solvent interactions .
Which analytical techniques ensure purity and batch consistency?
Answer:
- HPLC-UV/ELSD for purity assessment (>95% by area normalization).
- Elemental analysis (C, H, S) to validate stoichiometry.
- GC-MS for detecting volatile impurities .
How do structural modifications influence pharmacological activity?
Answer:
- Phenylthio substituent replacement (e.g., with sulfoxide/sulfone groups) alters bioactivity.
- Cyclopropane ring expansion (to cyclobutane) reduces strain and modulates binding affinity. Comparative studies require SAR (structure-activity relationship) assays .
What advanced techniques analyze stereoisomers formed during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
